Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 51806-19-0
VCID: VC17264517
InChI: InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3
SMILES:
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate

CAS No.: 51806-19-0

Cat. No.: VC17264517

Molecular Formula: C14H21NO3

Molecular Weight: 251.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4,4,7-tetramethyl-3,4-dihydro-2h-pyrrolo[2,1-b][1,3]oxazine-8-carboxylate - 51806-19-0

Specification

CAS No. 51806-19-0
Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
IUPAC Name ethyl 2,4,4,7-tetramethyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazine-8-carboxylate
Standard InChI InChI=1S/C14H21NO3/c1-6-17-13(16)11-9(2)8-15-12(11)18-10(3)7-14(15,4)5/h8,10H,6-7H2,1-5H3
Standard InChI Key FGWVUXSLXKGBBW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N(C=C1C)C(CC(O2)C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 1,3-oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The ethyl carboxylate group at position 8 and tetramethyl substituents at positions 2, 4, 4, and 7 introduce steric bulk and modulate electronic effects .

Key structural attributes include:

  • Pyrrole-Oxazine Fusion: The [2,1-b] fusion links the pyrrole’s C2 to the oxazine’s C1, creating a planar bicyclic core with partial aromaticity .

  • Substituent Effects: Methyl groups enhance lipophilicity, while the ethyl carboxylate provides a handle for further functionalization.

Table 1: Structural Comparison of Related Heterocycles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Pyrrolo[2,1-b] oxazole C₆H₅NO107.11None
Ethyl 2,4,4-trimethyl-7-phenyl...C₁₆H₁₉NO₃273.33Phenyl at C7
Target CompoundC₁₄H₂₁NO₃251.32Tetramethyl, ethyl carboxylate

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (methyl groups), and δ 4.1–4.3 ppm (ethyl CH₂) align with substituent environments.

  • ¹³C NMR: Carboxylate carbonyl at ~170 ppm and aromatic carbons between 100–150 ppm .

  • IR: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) .

Synthetic Methodologies

[3+3]-Annulation Strategy

The primary synthesis involves rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates in tetrahydrofuran (THF) at room temperature. This method achieves:

  • Diastereoselectivity: >80% de due to steric control from the tetramethyl groups.

  • Yield: 65–75% under optimized conditions.

Mechanistic Insights:

  • Rhodium(II) activates the diazoacetate, generating a metallocarbene.

  • Nitronate attacks the carbene, forming a zwitterionic intermediate.

  • Cyclization and rearomatization yield the bicyclic product .

Cloke–Wilson-Type Annulation

Alternative routes employ Cloke–Wilson ring expansion of cyclopropyl carbonyls with hydroxylamine salts . While less common for this specific compound, the method is effective for analogous dihydro-1,2-oxazines:

  • Conditions: Catalytic p-toluenesulfonic acid in open-air flasks .

  • Advantages: Tolerance to air/moisture and scalability .

Applications in Medicinal Chemistry

Biological Activity Screening

Though direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Anticancer Potential: -Oxazine derivatives show inhibitory activity against breast cancer cell lines (IC₅₀: 5–20 µM) .

  • Antimicrobial Properties: Pyrrolo-oxazines disrupt bacterial cell membranes (MIC: 2–8 µg/mL).

Table 2: Bioactivity of Selected Oxazine Derivatives

CompoundTargetActivity (IC₅₀/MIC)Mechanism
-Oxazine-naphthol hybrid MCF-7 cells7.2 µMTopoisomerase II inhibition
Pyrrolo[2,1-b] oxazole E. coli4 µg/mLMembrane disruption
Target CompoundUnder studyN/AN/A

Drug Design Considerations

  • Lipophilicity: LogP ≈ 2.1 (calculated) suggests moderate blood-brain barrier permeability.

  • Metabolic Stability: Ethyl ester prodrugs enhance oral bioavailability by resisting first-pass hydrolysis.

Comparative Analysis of Related Compounds

Ethyl 2,4,4-Trimethyl-7-Phenyl Derivative

Introducing a phenyl group at C7 increases molecular weight (273.33 g/mol) and π-stacking capacity, enhancing binding to aromatic enzyme pockets.

Pyrrolo[2,1-b] Oxazole

The simpler analog (C₆H₅NO) lacks the oxazine ring’s conformational flexibility, reducing its utility in drug discovery .

Recent Advances in Catalysis

Nano-Catalyzed Synthesis

Ferrierite-based magnetic nanocatalysts (M-FER/TEPA/SO₃H) enable green synthesis of -oxazines in water :

  • Conditions: Room temperature, 0.015 g catalyst, 2 h reaction time .

  • Yield: 85–92% for naphthol-derived oxazines .

Advantages Over Traditional Methods:

  • Recyclability (5 cycles with <5% yield drop) .

  • Reduced solvent waste .

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